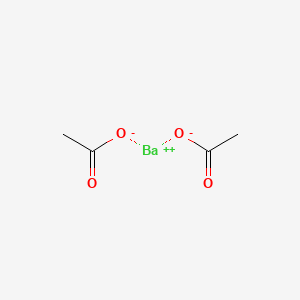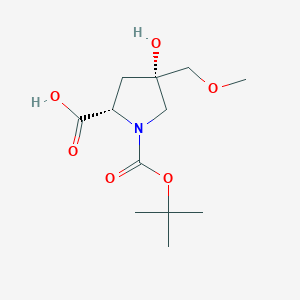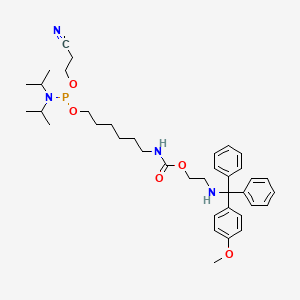
3-(3-(Benzyloxy)phenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Benzyloxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a benzyloxy group, a hydroxybenzylidene group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzyloxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-hydroxybenzaldehyde under reflux conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Benzyloxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Applications De Recherche Scientifique
3-(3-(Benzyloxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Preliminary studies suggest it may have therapeutic potential as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(3-(Benzyloxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-(Benzyloxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide: shares similarities with other pyrazole derivatives, such as:
Uniqueness
The uniqueness of 3-(3-(Benzyloxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H20N4O3 |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H20N4O3/c29-20-10-4-8-18(12-20)15-25-28-24(30)23-14-22(26-27-23)19-9-5-11-21(13-19)31-16-17-6-2-1-3-7-17/h1-15,29H,16H2,(H,26,27)(H,28,30)/b25-15+ |
Clé InChI |
IRLBTGLEPSCKOE-MFKUBSTISA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)







![tert-Butyl 4-[(4-fluorophenyl)sulfonyl]tetrahydro-2H-pyran-4-carboxylate, AldrichCPR](/img/structure/B12043156.png)
